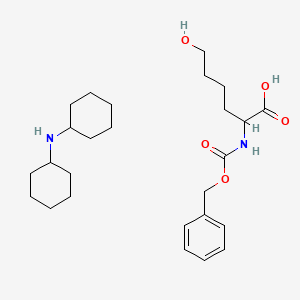![molecular formula C9H15NOS B12094548 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol CAS No. 93448-52-3](/img/structure/B12094548.png)
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of thiophene with ethylamine, followed by the addition of propanol. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Aplicaciones Científicas De Investigación
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anti-inflammatory agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders . In industry, it is used in the production of organic semiconductors and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be compared with other thiophene derivatives, such as 2-thiophenecarboxaldehyde and 2-thiopheneethylamine . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, 2-thiophenecarboxaldehyde is commonly used in the synthesis of pharmaceuticals, while 2-thiopheneethylamine is used in the production of agrochemicals . The unique combination of the thiophene ring and the amino-propanol moiety in this compound gives it distinct properties and applications .
Propiedades
Número CAS |
93448-52-3 |
|---|---|
Fórmula molecular |
C9H15NOS |
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
3-(1-thiophen-2-ylethylamino)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-8(10-5-3-6-11)9-4-2-7-12-9/h2,4,7-8,10-11H,3,5-6H2,1H3 |
Clave InChI |
DPMUEXCTKATIIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CS1)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)





